
trans-Cinnamaldehyde-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Cinnamaldehyde-d5: is a deuterated form of trans-cinnamaldehyde, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in research to study reaction mechanisms and metabolic pathways due to the presence of deuterium, which acts as a tracer. trans-Cinnamaldehyde itself is a major component of cinnamon oil and is responsible for its characteristic smell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cinnamaldehyde-d5 typically involves the deuteration of trans-cinnamaldehyde. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is often catalyzed by palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: trans-Cinnamaldehyde-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamic acid or further to benzaldehyde and acetic acid.
Reduction: Reduction of this compound yields hydrocinnamaldehyde-d5.
Substitution: It can undergo nucleoph
Eigenschaften
CAS-Nummer |
1304632-52-7 |
|---|---|
Molekularformel |
C9H8O |
Molekulargewicht |
137.193 |
IUPAC-Name |
(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D |
InChI-Schlüssel |
KJPRLNWUNMBNBZ-UVQGXXJBSA-N |
SMILES |
C1=CC=C(C=C1)C=CC=O |
Synonyme |
(2E)-3-Phenyl-2-propenal-d5; (E)-3-Phenyl-2-propenal-d5; (E)-Cinnamaldehyde-d5; (E)-3-Phenylacrolein-d5; (E)-3-Phenylprop-2-en-1-al-d5; (E)-3-Phenylprop-2-enal-d5; (E)-3-Phenylprop-2-enone-d5; (E)-3-Phenylpropenal-d5; (E)-Cinnamaldehyde-d5; E-Cinnamy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B592525.png)
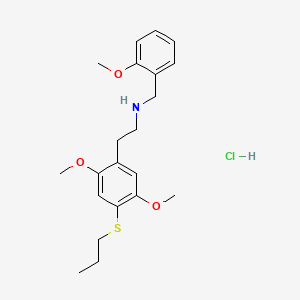
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)
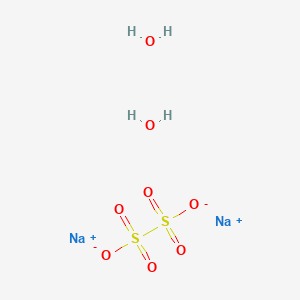
![methyl (4aR,5R)-4a,5-dimethyl-6-oxo-4,5-dihydrobenzo[f][1]benzofuran-3-carboxylate](/img/structure/B592533.png)
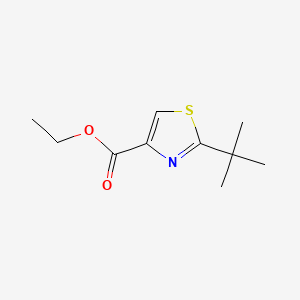
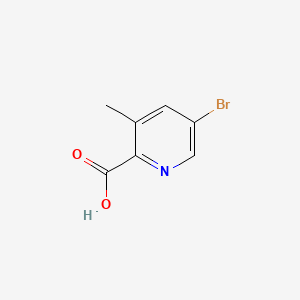

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)
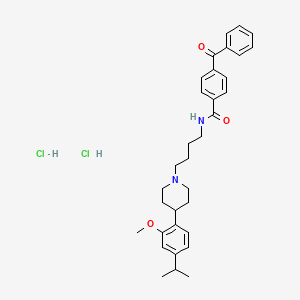
![1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea](/img/structure/B592547.png)
